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Compound of Interest

Compound Name: 3-Bromofuran-2-carboxylic acid

Cat. No.: B083321

An In-depth Technical Guide to Substituted Phenylpiperazines: Focus on 1-(2-
Fluorophenyl)piperazine Derivatives

Disclaimer: The provided CAS number 14903-90-3 corresponds to 3-Bromofuran-2-
carboxylic Acid. However, the detailed requirements of this technical guide strongly suggest
an interest in a pharmacologically active agent with a complex biological profile, such as a
substituted phenylpiperazine. The following guide focuses on 1-(2-fluorophenyl)piperazine and
its derivatives, which are extensively studied as core scaffolds in drug development and for
which substantial data is available to meet the user's request.

Introduction

Substituted phenylpiperazines are a pivotal class of compounds in medicinal chemistry, forming
the structural core of numerous drugs targeting the central nervous system. Their versatile
scaffold allows for modifications that fine-tune their pharmacological properties, leading to
agents with a wide spectrum of activities, including antipsychotic, anxiolytic, antidepressant,
and anticancer effects. This guide provides a comprehensive technical overview of the
chemical structure, physicochemical properties, synthesis, and biological activities of 1-(2-
fluorophenyl)piperazine and its derivatives, with a focus on their interactions with key biological
targets.

Chemical Structure and Physicochemical Properties
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The core structure consists of a piperazine ring attached to a fluorinated phenyl group. This
section details the fundamental properties of the parent compound, 1-(2-
fluorophenyl)piperazine, and a representative derivative, 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-
(2-fluorophenyl)piperazine.

Chemical Structure

e |[UPAC Name: 1-(2-Fluorophenyl)piperazine

CAS Number: 2252-63-3

Molecular Formula: C1oH13FN2[1]

Canonical SMILES: C1CN(CCN1)C2=CC=CC=C2F

InChl: InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-
fluorophenyl)piperazine and a selected derivative.

1-((4-chloro-3-
1-(2-

Property . . nitrophenyl)sulfonyl)-4-(2-
Fluorophenyl)piperazine ) .
fluorophenyl)piperazine

Molecular Weight 180.22 g/mol [1] 399.05 g/mol [2]
Appearance Solid Yellow solid[2]
Melting Point 30-33°C 199-202 °CJ[2]
Boiling Point 118-123 °C at 0.1 mmHg Not available
Solubility Not available Not available

Synthesis and Characterization

The synthesis of substituted phenylpiperazines can be achieved through several established
routes. This section outlines a general synthetic methodology and provides details for the
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characterization of these compounds.

Synthetic Pathway

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution
reaction between a suitably substituted aniline and a bis(2-haloethyl)amine, or by reacting a
substituted phenyl halide with piperazine. Further derivatization can be achieved by reacting
the second nitrogen of the piperazine ring. For instance, the synthesis of 1-((4-chloro-3-
nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(2-
fluorophenyl)piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride.

Below is a generalized workflow for the synthesis and purification of a derivatized 1-(2-
fluorophenyl)piperazine.

Generalized Synthesis Workflow

Reaction in Solvent
(e.g., DCM, ACN)
with Base (e.g., TEA, K2CO3)

1-(2-fluorophenyl)piperazine +

Final Product

Substituted Aryl Halide

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of derivatized 1-(2-fluorophenyl)piperazine.

Experimental Protocol: Synthesis of 1-((4-chloro-3-
nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

This protocol is adapted from the synthesis of similar sulfonamide derivatives of piperazine.[2]
o Reaction Setup: To a solution of 1-(2-fluorophenyl)piperazine (1.0 eq) in a suitable solvent

such as dichloromethane (DCM) or acetonitrile (ACN), add a base, for example,
triethylamine (TEA) (1.2 eq).

» Addition of Reagent: Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0
eq) in the same solvent to the reaction mixture at O °C.

e Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).
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» Workup: Upon completion, quench the reaction with water. Separate the organic layer, and
extract the agueous layer with the organic solvent.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to yield the final compound.[3]

Characterization Data

The structure and purity of the synthesized compounds are typically confirmed using various
spectroscopic methods.

_ 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-
Technique . .
fluorophenyl)piperazine

5 7.89 (s, 1H, Aro-CH), 7.85 (d, 1H, Aro-H),
7.87-7.85 (d, 1H, Aro-H), 7.76 (d, 1H, Aro-CH),

1H NMR (400 MHz, DMSO-ds, ppm) 7.55-7.51 (t, 1H, Aro-H), 7.12-7.09 (t, 1H, Aro-
H), 7.12-7.02 (m, 4H, Aro-H), 3.10-3.05 (s, 8H,
CH2)[2]

5 156.3, 148.3, 139.8, 139.7, 139.5, 139.3,
13C NMR (100 MHz, DMSO-ds, ppm) 132.8, 127.0, 124.9, 121.8, 116.6, 116.5, 50.6,
45.9[2]

m/z: 399.05 (Calculated for C16H15CIFN30a4S),

Mass Spectrometry (LCMS) Found 400.01 (M+H)*[2]

Infrared (IR) (KBr, vmax/cm™1) 2995, 1503, 1311, 765, 697[2]

Biological Activity and Mechanism of Action

Phenylpiperazine derivatives are known to interact with a variety of receptors, with their specific
activity profile depending on the substitutions on the phenyl and piperazine rings.

Primary Pharmacological Targets

The primary targets for many phenylpiperazine compounds are serotonin (5-HT) and dopamine
(D) receptors.[4][5] For instance, meta-chlorophenylpiperazine (mCPP), a related compound,
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shows high affinity for multiple serotonin receptors, including 5-HT1a, 5-HT1e, 5-HT2a, 5-HTze,
and 5-HT2C.[6] The introduction of a fluorine atom, as in 1-(2-fluorophenyl)piperazine, can
modulate this binding profile. These compounds are often investigated for their potential as
antipsychotics, antidepressants, and anxiolytics.

Signaling Pathways

The interaction of phenylpiperazine derivatives with G protein-coupled receptors (GPCRs) like
the 5-HT1a and D2 receptors initiates intracellular signaling cascades.

Simplified 5-HT1A and D2 Receptor Signaling

Dopamine D2 Receptor

Blockade

Phaﬂz&%ﬂg;ne »-| D2 Receptor P Gilo Protein P Adenylyl Cyclase P cAMP (No change)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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